Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps. The initial step often includes the preparation of the anthracene derivative, followed by the introduction of the butyl group. The final step involves the methoxylation of the phenyl ring and the attachment of the benzoic acid moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biological assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-methoxy-: This compound has a similar structure but lacks the anthracene and butyl groups.
Benzoic acid, [3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol: This compound has additional methoxy groups, leading to different chemical properties
Uniqueness
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its specific structural features, including the butylated anthracene moiety and the methoxylated phenyl ring. These features confer distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
823788-41-6 |
---|---|
Molekularformel |
C33H32O4 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C26H26O2.C7H6O2/c1-2-3-11-21-22-12-4-6-14-24(22)26(25-15-7-5-13-23(21)25)18-28-20-10-8-9-19(16-20)17-27;8-7(9)6-4-2-1-3-5-6/h4-10,12-16,27H,2-3,11,17-18H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
WIYDRLALFZRCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.